Home > Products > Screening Compounds P134323 > 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one -

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Catalog Number: EVT-13137342
CAS Number:
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by a unique molecular structure that includes a pyridazine ring fused with a tetrahydropyridine moiety.

Source

The compound can be synthesized through various chemical methods, utilizing readily available precursors. Its structure and properties have been explored in scientific literature, highlighting its significance in organic chemistry and pharmacology.

Classification

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is classified as a heterocyclic organic compound. It features nitrogen atoms within its ring structure, which contributes to its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include:

  • Cyclization Reactions: These involve the formation of the bicyclic structure through cyclization of appropriate precursors under acidic or basic conditions.
  • Reagent Utilization: Reagents such as hydrazine derivatives and dicarbonyl compounds are often employed to facilitate the formation of the pyridazine ring.

Technical Details

The synthesis may also incorporate advanced techniques such as continuous flow reactors to enhance yield and purity during industrial production. Reaction conditions are optimized for temperature and solvent choice to ensure efficient transformation of starting materials into the desired product.

Molecular Structure Analysis

Structure

The molecular formula of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is C12H17N3OC_{12}H_{17}N_{3}O, with a molecular weight of 219.28 g/mol. The compound features a bicyclic structure that includes both a pyridine and a pyridazine ring.

Data

  • IUPAC Name: 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1-one
  • InChI Key: XVLSGADCZQVRCE-UHFFFAOYSA-N
  • Canonical SMILES: C1CCC(C1)N2C(=O)C3=C(CNCC3)C=N2
Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions:

  • Oxidation: Introduction of oxygen-containing functional groups.
  • Reduction: Removal of oxygen-containing groups or reduction of double bonds.
  • Substitution: Replacement of functional groups with other substituents.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction. The specific conditions for each reaction (temperature and solvent) are crucial for achieving the desired transformations.

Mechanism of Action

The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological pathways, leading to alterations in their activity. This interaction can result in various biological responses that are being investigated for therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of heterocyclic organic compounds. Its physical state may vary based on purity and environmental conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in polar solvents varies based on the functional groups present.
  • Stability: Stability under different pH levels and temperatures is essential for practical applications.
PropertyValue
Molecular FormulaC12H17N3OC_{12}H_{17}N_{3}O
Molecular Weight219.28 g/mol
IUPAC Name5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1-one
InChI KeyXVLSGADCZQVRCE-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)N2C(=O)C3=C(CNCC3)C=N2
Applications

Scientific Uses

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities such as enzyme inhibition and receptor binding.
  • Medicine: Explored for therapeutic effects including anti-inflammatory and anticancer properties.
  • Industry: Utilized in developing new materials with specific properties like polymers and coatings.

This compound's multifaceted applications highlight its significance in advancing research across various scientific domains.

Introduction to 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Nomenclature and Structural Classification Within Heterocyclic Chemistry

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one represents a systematically named bicyclic heterocycle. The IUPAC name reflects its fusion pattern: the "pyrido" prefix denotes a pyridine ring fused to a pyridazine ring at positions [3,4-d], indicating bond fusion between pyridine atoms 3 and 4 and pyridazine atoms 4 and 5. The "5,6,7,8-tetrahydro" descriptor specifies partial saturation of the pyridine ring, while the "1(2H)-one" suffix indicates a ketone at position 1 of the pyridazinone ring [1] [3] [8]. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol [8].

Structurally, the compound features a planar pyridazinone ring fused to a piperidine-like ring in boat conformation. Key characteristics include:

  • Ring Fusion Geometry: The pyridazinone (6π-electron aromatic) and tetrahydropyridine (non-aromatic) rings share a C–C bond, creating a planar-sp3 hybridized junction.
  • Functional Groups: A lactam (C=O) at position 1 and an sp³-hybridized nitrogen at position 5 [2].
  • Tautomerism: Exists in equilibrium between the 1(2H)-one (lactam) and 1-hydroxy (lactim) forms, with the lactam dominating in physiological conditions [3] [8].
  • Table 1: Structural Analogs and Nomenclature
    Compound NameSubstituentsMolecular FormulaMolecular Weight
    5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-oneKetone at position 4C₇H₉N₃O151.17 [3]
    2-Cyclohexyl derivativeCyclohexyl at N2C₁₃H₁₉N₃O233.31 [10]
    Hydrochloride saltHCl addition at N5/N8C₇H₁₀ClN₃O187.63 [4]

Historical Evolution in Medicinal Chemistry and Drug Discovery

The scaffold emerged prominently in the 1990s with Sladowska et al.'s synthesis of 4-amino-substituted analogs exhibiting analgesic properties. This marked a shift from earlier pyridazine derivatives toward fused bicyclic systems [5]. The 2000s saw strategic advances:

  • Patent Activity: GlaxoSmithKline (2008) patented N2-substituted derivatives (e.g., compound 13a) as long-acting histamine H1 antagonists for respiratory diseases, outperforming Azelastine in duration [5].
  • Kinase Inhibitor Era: Google Patents (WO2010120996A1, 2010) disclosed the core as a dual mTOR/PI3K inhibitor precursor, leveraging its hydrogen-bonding capacity for ATP-binding site interactions [6].
  • Oncology Focus: By 2025, optimized derivatives (e.g., compound V12) advanced to p97/VCP inhibitors for acute myeloid leukemia, demonstrating IC₅₀ < 1 μM against tumor cells and oral efficacy in vivo [9].

The scaffold’s evolution reflects a trajectory from phenotypic screening to target-driven design, enabled by modular synthetic routes like Pd-catalyzed cross-coupling and reductive cyclization [6] [9].

Significance as a Bicyclic Scaffold in Kinase Inhibition

This bicyclic system is a privileged structure in kinase inhibitor development due to its dual hydrogen-bond acceptor/donor profile and 3D-shape complementarity. Key attributes include:

  • Binding Interactions: The lactam carbonyl accepts H-bonds from kinase hinge regions (e.g., ERK2’s Met108), while N2 or N5 protons donate bonds to catalytic residues [7].
  • Rigidity and Solubility: Saturation of the piperidine ring reduces conformational flexibility and enhances aqueous solubility (LogP ≈ -0.58) [8], crucial for bioavailability.
  • Selectivity Modulation: Substituents at N2, C3, or C4 fine-tune selectivity; e.g., bulky N2-aryl groups prevent off-target binding in p38α MAPK inhibitors [5] [7].
  • Table 2: Kinase Inhibitors Featuring the Core Scaffold
    Target KinaseDerivative StructurePotency (IC₅₀)Biological Outcome
    ERK27-Aryl-2-methyl substituted<10 nMSuppressed phospho-RSK in HepG2 xenografts [7]
    p97/VCPIndole-amide at C3 (V12)0.4 μMUnfolded protein response activation in AML [9]
    p38α MAPK4-Fluorophenyl at C3Sub-nMTNF-α suppression in vivo [5]

The scaffold’s versatility is evidenced by its application across ERK, p97, mTOR, and PI3K targets, positioning it as a cornerstone in kinase-focused drug discovery [1] [6] [7].

  • Summary Table of Named Compounds
    Compound NameSource Citation
    5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one [1]
    5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one [3]
    5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride (CAS 1956334-34-1) [4]
    2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one [10]
    Compound V12 (p97 inhibitor) [9]
    Compound 13a (H1 antagonist) [5]

Properties

Product Name

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h4,8H,1-3H2,(H,10,11)

InChI Key

QXIYTSXNJSIWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.